5-Bromo-3-cyano-2-fluorophenylacetic acid
Overview
Description
5-Bromo-3-cyano-2-fluorophenylacetic acid: is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, cyano, and fluorine substituents on the phenyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-fluorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a specific temperature to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (cyano and fluorine) on the phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can be oxidized under specific conditions to introduce additional functional groups.
Coupling Reactions: The bromine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thiol derivatives depending on the nucleophile used.
Reduction Products: Primary amines from the reduction of the cyano group.
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5-Bromo-3-cyano-2-fluorophenylacetic acid is used as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-fluorophenylacetic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-Cyano-2-fluorophenylacetic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-Bromo-2-fluorophenylacetic acid:
5-Bromo-3-cyano-phenylacetic acid: Lacks the fluorine substituent, which can alter its electronic properties and reactivity.
Uniqueness: 5-Bromo-3-cyano-2-fluorophenylacetic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the phenyl ring
Properties
IUPAC Name |
2-(5-bromo-3-cyano-2-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-1-5(3-8(13)14)9(11)6(2-7)4-12/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXWVYHYCWAMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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